Benzofuran-6,7-diol
Description
Contextualizing Benzofuran (B130515) Scaffolds in Advanced Chemical Sciences
The benzofuran framework, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. ontosight.aintu.edu.sgguidetoimmunopharmacology.orgontosight.aimdpi.com This designation stems from its prevalence in a vast number of natural products and synthetically developed molecules that exhibit a wide array of biological activities. ontosight.aintu.edu.sgguidetoimmunopharmacology.orgontosight.aimdpi.com The inherent structural features of the benzofuran ring system allow it to interact with a diverse range of biological targets, leading to applications in drug discovery and development. ntu.edu.sgmdpi.com
The versatility of the benzofuran scaffold is evident in its presence in numerous clinically used drugs and biologically active compounds. ontosight.airsc.org Its derivatives are known to possess a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. guidetoimmunopharmacology.orgontosight.airsc.org This has spurred significant interest among medicinal chemists to explore this molecular framework for the discovery of novel therapeutic agents. ntu.edu.sg The ability to readily functionalize the benzofuran ring system further enhances its appeal, allowing for the fine-tuning of its physicochemical and biological properties. ontosight.ai
Beyond medicinal applications, benzofuran derivatives are also being investigated for their utility in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials. mdpi.com The unique electronic and photophysical properties of the benzofuran system make it an attractive building block for creating novel functional materials. mdpi.com
Significance of Dihydroxylated Benzofurans in Interdisciplinary Research
The introduction of hydroxyl groups onto the benzofuran scaffold significantly influences its chemical reactivity and biological activity. Dihydroxylated benzofurans, in particular, have garnered considerable attention across various scientific disciplines. The position of the two hydroxyl groups on the benzofuran ring can dramatically alter the molecule's properties and its interaction with biological systems.
Research has demonstrated that dihydroxylated benzofurans are potent antioxidants. The hydroxyl groups can readily donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a range of diseases. This antioxidant capacity is a key area of investigation for their potential therapeutic applications.
Furthermore, these compounds have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. For instance, certain dihydroxylated benzofuran derivatives have been found to inhibit the growth of cancer cells and display activity against various bacterial and fungal strains. smolecule.comnih.gov The presence and positioning of the hydroxyl groups are often crucial for these biological effects, as they can participate in hydrogen bonding interactions with the active sites of enzymes and receptors. ontosight.ai
A study on 5,6-dihydroxybenzofurans revealed that the hydroxyl groups at these specific positions significantly influenced the anti-proliferation activities against breast cancer cells. ntu.edu.sg This highlights the importance of the hydroxylation pattern on the biological activity of benzofuran derivatives.
Current Research Trajectories and Unexplored Scientific Avenues for Benzofuran-6,7-diol
While other isomers of dihydroxylated benzofurans have been the subject of various studies, this compound remains a relatively unexplored compound. Much of the current understanding and potential applications are inferred from the broader class of dihydroxylated benzofurans and related structures like 6,7-dihydroxy-2,3-dihydrobenzofuran (B1629221).
Current Research Trajectories (Inferred):
Antioxidant Potential: A primary and logical research direction for this compound is the thorough investigation of its antioxidant properties. The ortho-dihydroxyphenyl (catechol) moiety within its structure is a well-known pharmacophore for potent antioxidant and radical scavenging activity.
Enzyme Inhibition: Given that related dihydrobenzofuran derivatives are known to act as inhibitors of enzymes such as monoamine oxidase B (MAO-B), exploring the inhibitory activity of this compound against a panel of enzymes is a promising avenue.
Anticancer and Antimicrobial Screening: Based on the established activities of other dihydroxylated benzofurans, screening this compound for its efficacy against various cancer cell lines and microbial pathogens is a critical area for initial investigation.
Unexplored Scientific Avenues:
Synthesis and Derivatization: The development of efficient and scalable synthetic routes to this compound is fundamental for enabling further research. Subsequent derivatization of the hydroxyl groups could lead to a library of new compounds with potentially enhanced or novel biological activities.
Polymer Chemistry: The diol functionality of this compound makes it a potential monomer for the synthesis of novel polymers. These polymers could possess unique properties, such as enhanced thermal stability or specific biological interactions, making them suitable for applications in biomaterials or advanced plastics.
Coordination Chemistry: The catechol-like arrangement of the hydroxyl groups in this compound presents an opportunity for its use as a ligand in coordination chemistry. The formation of metal complexes could lead to new catalysts or materials with interesting magnetic or electronic properties.
Comparative Isomer Studies: A systematic study comparing the biological and chemical properties of this compound with its other dihydroxylated isomers would provide valuable structure-activity relationship (SAR) data, guiding the rational design of future benzofuran-based compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-6,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,9-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZOZLVMNCFAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628131 | |
| Record name | 1-Benzofuran-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89939-91-3 | |
| Record name | 1-Benzofuran-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthetic Pathways of Benzofuran 6,7 Diol and Analogues
Isolation and Structural Elucidation from Biological Sources
Benzofuran (B130515) derivatives are ubiquitous in nature, having been isolated from various parts of plants, including the heartwood, leaves, and roots, as well as from fungal metabolites. rsc.orgresearchgate.net The process of isolating these compounds involves extraction from the biological source followed by chromatographic techniques to separate the individual molecules. Structural elucidation is then typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Several analogues of Benzofuran-6,7-diol have been successfully isolated and characterized from different natural sources. For instance, Ailanthoidol is a well-known benzofuran neolignan. rsc.org Egonol, another related compound, was originally isolated from the seed oil of Styrax japonicum. rsc.org Research on the plant Salvia miltiorrhiza led to the isolation of the benzofuran derivative XH-14. rsc.org Similarly, Cicerfuran, a compound with antifungal properties, was isolated from the roots of the wild chickpea. rsc.org
Table 1: Selected Benzofuran Analogues and their Natural Sources
| Compound Name | Natural Source | Plant Part/Organism Type |
|---|---|---|
| Ailanthoidol | Zanthoxylum ailanthoides | Not specified |
| Egonol | Styrax japonicum | Seed oil |
| XH-14 | Salvia miltiorrhiza | Plant |
| Cicerfuran | Wild Chickpea (Cicer sp.) | Roots |
| Aglaodoratin | Aglaia odorata | Leaves |
| Moracins | Morus alba | Not specified |
Proposed Biosynthetic Mechanisms and Enzymatic Transformations of Benzofuran Derivatives
The biosynthesis of the benzofuran core in nature is a complex process involving various enzymatic transformations. For many benzofuran neolignans, the proposed biosynthetic pathway involves the oxidative dimerization of phenylpropanoid precursors. rsc.org This biomimetic route suggests that compounds like cinnamic acids or their derivatives undergo enzyme-catalyzed coupling to form the basic skeleton.
One of the key steps in the formation of the benzofuran ring is the cyclization event. For example, the synthesis of XH-14 has been proposed to occur through the oxidative dimerization of methyl ferulate (methyl-3-methoxy-4-hydroxycinnamate), which forms the benzofuran skeleton. rsc.org This type of reaction highlights the role of oxidative enzymes, such as laccases or peroxidases, which can generate radical intermediates that subsequently couple and cyclize to yield the stable benzofuran ring system. The specific enzymes responsible for the biosynthesis of this compound have not been explicitly detailed in the literature, but the pathways elucidated for its analogues provide a foundational understanding of the likely mechanisms.
Chemoenzymatic Approaches in Biosynthesis Research of Benzofuran Scaffolds
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to construct complex molecules like benzofuran derivatives. This approach is valuable in biosynthesis research for confirming proposed pathways, producing intermediates, and generating novel analogues. researchgate.net While purely chemical syntheses of benzofurans are well-established, employing methods like palladium-catalyzed couplings and intramolecular cyclizations, the integration of enzymes can offer improved selectivity and milder reaction conditions. rsc.orgacs.orgnih.gov
An example of a chemoenzymatic strategy could involve the enzymatic synthesis of a chiral precursor, such as a substituted catechol or phenol (B47542), using enzymes like dioxygenases or hydroxylases. This biologically produced intermediate could then be subjected to a chemical ring-closing step to form the furan (B31954) portion of the molecule. For instance, a common chemical method involves the Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran scaffold. rsc.orgnih.gov Integrating an initial enzymatic step to create a specifically hydroxylated phenol precursor would be a classic chemoenzymatic approach. These hybrid strategies allow researchers to efficiently probe biosynthetic pathways and produce complex natural products that are otherwise difficult to synthesize. rsc.org
Table 2: Common Reactions in Benzofuran Synthesis
| Reaction Type | Description | Role in Synthesis |
|---|---|---|
| Sonogashira Coupling | Palladium/copper-catalyzed cross-coupling of a terminal alkyne and an aryl halide. | Forms a key C-C bond necessary for subsequent cyclization. |
| Intramolecular Cyclization | Ring formation reaction, often following a coupling step, to create the furan ring. | Key step in constructing the heterocyclic benzofuran core. |
| Oxidative Dimerization | Coupling of two precursor molecules (e.g., phenylpropanoids) via oxidation. | A proposed biomimetic and biosynthetic route to the core skeleton. |
| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Used to build side chains or precursors for cyclization. |
| Gold-Catalyzed Cycloisomerization | Isomerization of o-alkynyl phenols to form the benzofuran ring using a gold catalyst. | An alternative chemical method for furan ring formation. |
Advanced Synthetic Methodologies for Benzofuran 6,7 Diol and Functionalized Analogues
Strategies for Benzofuran (B130515) Core Construction
The construction of the benzofuran core is a fundamental step in synthesizing Benzofuran-6,7-diol and its derivatives. Various strategies have been developed to achieve this, ranging from traditional multi-step approaches to more modern catalytic and one-pot methods.
Catalytic methods have significantly advanced benzofuran synthesis, offering improved efficiency, selectivity, and milder reaction conditions.
Palladium Catalysis: Palladium-based catalysts are widely employed for benzofuran synthesis, often facilitating C–C and C–O bond formations. Palladium-catalyzed tandem reactions, such as Heck reactions followed by oxidative cyclization, have been used to construct the benzofuran core mdpi.comrsc.org. Palladium catalysts also play a role in Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization acs.org. Furthermore, palladium-catalyzed C–H activation/oxidation tandem reactions have been reported for benzofuran synthesis mdpi.comrsc.org.
Copper Catalysis: Copper catalysts are also instrumental in benzofuran synthesis. Copper-promoted hydration/annulation reactions starting from 2-fluorophenylacetylene derivatives represent one such approach nih.gov. Copper iodide, often in combination with other ligands or bases, has been used in one-pot syntheses involving salicylaldehydes and alkynes nih.gov. Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes offers a facile route to polysubstituted benzofurans rsc.org.
Nickel Catalysis: Nickel catalysis has emerged as an effective strategy for benzofuran synthesis, particularly for intramolecular nucleophilic addition of aryl halides to aryl ketones, yielding 3-aryl benzofurans thieme.deorganic-chemistry.org.
Ruthenium Catalysis: Ruthenium-catalyzed reactions have been utilized for the synthesis of substituted benzofurans through o-arylation reactions researchgate.net.
Brønsted Acid Catalysis: Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and phosphoric acid (PA), are employed in cascade and cyclization reactions for benzofuran synthesis vulcanchem.comacs.orgnih.gov. For example, Brønsted acid-catalyzed cascade synthesis of substituted benzofurans from salicyl alcohols and furans has been reported mdpi.com.
One-pot reaction sequences offer advantages in terms of reduced reaction times, fewer purification steps, and improved atom economy. Palladium-catalyzed one-pot syntheses of 2-arylbenzofurans via tandem reactions of 2-hydroxyarylacetonitriles with sodium sulfinates have been developed mdpi.com. Similarly, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a one-pot procedure for regioselective synthesis of polysubstituted benzofurans rsc.org. One-pot tandem reactions involving pyridine, α-haloacetates, aromatic aldehydes, and dicarbonyl compounds have also been reported for the synthesis of benzofuranones thieme-connect.com.
Regioselective annulation techniques are crucial for controlling the position of ring formation and substituent placement in benzofuran synthesis. The Danheiser benzannulation, for instance, is a regiocontrolled phenol (B47542) annulation that efficiently forms aromatic rings, including benzofurans, from cyclobutenones and heterosubstituted acetylenes wikipedia.org. Electrochemical annulation reactions have also been explored, offering regioselective pathways to functionalized indolines and dihydrobenzofurans rsc.org.
Regioselective Functionalization and Introduction of Dihydroxyl Moieties
The specific synthesis of this compound requires methods that can regioselectively introduce the two hydroxyl groups at the 6 and 7 positions of the benzofuran core. While direct methods for the 6,7-dihydroxylation of the benzofuran core are not extensively detailed in the provided snippets, research on benzofuran functionalization highlights general strategies. Studies on benzofuran derivatives have shown that hydroxyl substituents at specific positions can influence biological activity nih.gov. For example, the introduction of hydroxyl groups at the 4 and 7 positions is noted in the synthesis of 4,7-benzofurandiol derivatives ontosight.ai. General functionalization strategies for benzofurans include C–H activation and other coupling reactions, which could potentially be adapted for regioselective hydroxylation or introduction of protected hydroxyl groups.
Chemoenzymatic Synthesis of this compound Derivatives
Chemoenzymatic synthesis combines chemical and enzymatic methods to leverage the selectivity and efficiency of enzymes. While specific examples for this compound are not explicitly detailed in the provided snippets, the broader field of benzofuran synthesis has seen exploration of enzymatic approaches nih.gov. Enzymes can offer high chemo-, regio-, and stereoselectivity, making them valuable tools for synthesizing complex molecules and their derivatives under mild conditions. Research in this area is ongoing, aiming to develop more sustainable and efficient routes to benzofuran scaffolds.
Chemical Reactivity and Mechanistic Transformations of Benzofuran 6,7 Diol
Oxidative Transformations and Reaction Pathways
The 6,7-diol group, being a catechol moiety, renders Benzofuran-6,7-diol highly susceptible to oxidation. The initial and most common oxidative transformation is the conversion of the diol to the corresponding o-quinone. This oxidation can be achieved using a variety of oxidizing agents, from simple inorganic reagents to more complex catalytic systems.
The resulting o-quinone is a highly reactive intermediate that can undergo several subsequent reaction pathways. One common pathway is polymerization, where the quinone molecules react with each other to form complex, often colored, polymeric materials. This process is particularly prevalent under strongly oxidizing or basic conditions.
Another potential pathway for the o-quinone is nucleophilic attack. In the presence of nucleophiles, such as water, alcohols, or amines, the quinone can undergo 1,4-addition (Michael addition), leading to the formation of substituted benzofuran (B130515) derivatives. The nature of the nucleophile and the reaction conditions will determine the final product.
Furthermore, under certain conditions, oxidative cleavage of the furan (B31954) ring can occur. This typically requires more forcing conditions or specific catalysts and can lead to the formation of various degradation products. The exact nature of these products will depend on the specific oxidant and reaction conditions employed.
A summary of potential oxidative transformations is presented in Table 1.
| Oxidizing Agent/Conditions | Intermediate | Potential Products |
| Mild Oxidants (e.g., Ag₂O, FeCl₃) | o-Quinone | Polymerization products, Nucleophilic addition products |
| Strong Oxidants (e.g., KMnO₄, O₃) | o-Quinone and others | Ring-opened products, Further oxidized species |
| Enzymatic Oxidation (e.g., tyrosinase) | o-Quinone | Polymerization products (melanin-like) |
Photochemical Reactions and Degradation Mechanisms
The presence of the phenolic diol system and the benzofuran ring makes this compound susceptible to photochemical reactions and degradation. Upon absorption of ultraviolet (UV) light, the molecule can be excited to a higher energy state, initiating a cascade of chemical transformations.
One of the primary photochemical degradation pathways for catechol-containing compounds involves the formation of radical species. UV irradiation in the presence of oxygen can lead to the generation of phenoxyl radicals, which can then initiate a series of reactions, including dimerization, polymerization, and further oxidation, leading to the formation of complex and colored degradation products.
The furan ring of the benzofuran system can also participate in photochemical reactions. For instance, it can undergo [2+2] cycloadditions with other unsaturated molecules. Additionally, photolysis of benzofuran derivatives can lead to the cleavage of the furan ring, although this typically requires high-energy UV light or the presence of a photosensitizer.
Ring-Opening and Ring-Expanding Transformations of the Benzofuran Heterocycle
The benzofuran ring, while aromatic, can undergo ring-opening and ring-expanding transformations under specific catalytic conditions. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the cleavage of the C-O bond in the furan ring of benzofurans.
These reactions typically involve the oxidative addition of a low-valent nickel catalyst to the C-O bond, followed by reaction with a suitable coupling partner. However, the presence of the free 6,7-diol functionality in this compound could potentially interfere with these catalytic systems. The acidic protons of the hydroxyl groups could react with organometallic intermediates, and the catechol moiety could chelate to the metal center, inhibiting catalysis.
To circumvent these issues, protection of the diol group would likely be necessary prior to attempting nickel-catalyzed ring-opening reactions. Common protecting groups for catechols, such as methylene acetals (e.g., from methylal or dibromomethane) or silyl ethers (e.g., from tert-butyldimethylsilyl chloride), could be employed. Once the ring-opening reaction is complete, the protecting group can be removed to reveal the diol functionality in the ring-opened product.
While less common, ring-expansion reactions of the benzofuran nucleus are also known. These transformations typically involve the insertion of a single atom or a small fragment into the furan ring, leading to the formation of a larger heterocyclic system. The feasibility of such reactions on a substrate like this compound would depend on the specific reagents and conditions employed, as well as the potential need for diol protection.
Biotransformation and Microbial Conversion Studies
In biological systems, this compound is expected to be a substrate for various metabolic enzymes. The microbial degradation of aromatic compounds, including those with furan and catechol moieties, has been extensively studied.
A likely pathway for the biotransformation of this compound involves the enzymatic oxidation of the catechol group. Enzymes such as catechol dioxygenases are known to cleave the aromatic ring of catechols, leading to the formation of muconic acid derivatives. This ring cleavage is a key step in the aerobic degradation of many aromatic compounds by microorganisms.
The initial steps in the microbial degradation of dibenzofuran (B1670420), a related compound, have been shown to involve dihydroxylation to form a catechol, followed by ring cleavage. nih.gov By analogy, it is highly probable that microorganisms capable of degrading aromatic hydrocarbons would metabolize this compound via a similar pathway, starting with the cleavage of the already present catechol ring.
Furthermore, the hydroxyl groups of this compound are potential sites for conjugation reactions, such as glucuronidation and sulfation, which are common phase II metabolic pathways in higher organisms. These reactions would increase the water solubility of the compound, facilitating its excretion.
Functional Group Interconversions and Derivatization Strategies of the Diol Functionality
The 6,7-diol group of this compound offers a versatile handle for a variety of functional group interconversions and derivatization strategies. These transformations can be used to modify the physical and chemical properties of the molecule, as well as to introduce new functionalities.
One of the most common derivatization strategies for catechols is etherification. Selective mono- or di-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base and reaction conditions can influence the degree of alkylation. For example, using a bulky base may favor mono-alkylation.
Esterification is another important derivatization reaction. The diol can be converted to the corresponding di-ester by reaction with acyl chlorides or acid anhydrides in the presence of a base or an acylation catalyst. This transformation is often used to protect the hydroxyl groups or to introduce specific functionalities.
The diol can also be converted into other functional groups. For instance, treatment with cyclic acetal forming reagents, such as methylal or 2,2-dimethoxypropane, in the presence of an acid catalyst can afford the corresponding methylene or isopropylidene acetal, respectively. These acetals are often used as protecting groups for the catechol moiety.
A summary of common derivatization strategies for the diol functionality is presented in Table 2.
| Reaction Type | Reagents | Product |
| Etherification | Alkyl halide, Base | Mono- or Di-ether |
| Esterification | Acyl chloride or Anhydride, Base | Di-ester |
| Acetal Formation | Methylal or 2,2-Dimethoxypropane, Acid catalyst | Methylene or Isopropylidene acetal |
| Silyl Ether Formation | Silyl chloride, Base | Di-silyl ether |
Computational and Theoretical Investigations of Benzofuran 6,7 Diol
Quantum Chemical Studies: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely used to investigate the electronic structure, reactivity, and thermochemical properties of molecules. For compounds like Benzofuran-6,7-diol, DFT calculations, often utilizing hybrid functionals such as B3LYP in conjunction with basis sets like 6-311G(d,p), are instrumental in elucidating fundamental chemical behaviors researchgate.netresearchgate.netrsc.orgresearchgate.netphyschemres.orgresearchgate.netjournalijar.comresearchgate.netrsc.org.
The electronic structure of a molecule dictates its chemical reactivity and physical properties. DFT calculations allow for the determination of key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netphyschemres.orgresearchgate.netjournalijar.comresearchgate.netjournalirjpac.communi.cznih.gov. The HOMO represents the outermost electrons available for bonding or reaction, while the LUMO represents the lowest energy unoccupied molecular orbital that can accept electrons. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity and a greater propensity for electron transfer muni.cz. Studies on various benzofuran (B130515) derivatives have revealed that the distribution of electron density within these frontier orbitals provides insights into potential reaction sites and the nature of chemical interactions researchgate.netphyschemres.orgjournalirjpac.comnih.gov. For this compound, analysis of its HOMO and LUMO distributions would likely highlight the role of the hydroxyl groups and the conjugated π-system in its electronic behavior.
In the context of antioxidant activity, which is often associated with phenolic compounds, two primary mechanisms for radical scavenging are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss-Electron Transfer (SPL-ET) researchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgdntb.gov.ua. DFT calculations are extensively employed to determine the energetic feasibility of these pathways.
Hydrogen Atom Transfer (HAT): This mechanism involves the direct transfer of a hydrogen atom from a donor molecule (like this compound) to a free radical. The ease of this process is often quantified by the Bond Dissociation Enthalpy (BDE) of the O-H bond researchgate.netrsc.orgresearchgate.netresearchgate.netrsc.org. A lower BDE indicates a weaker bond and a more facile hydrogen atom donation.
Sequential Proton Loss-Electron Transfer (SPL-ET): This mechanism involves the initial transfer of a proton from the O-H group, followed by the transfer of an electron. The energetics of this pathway are typically assessed using Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) values researchgate.netresearchgate.netresearchgate.netdntb.gov.ua.
Studies on benzofuran derivatives have shown that the preferred mechanism can be highly dependent on the molecular structure and the surrounding environment (gas phase versus solvent) researchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.org. In the gas phase, HAT is often favored, while in polar solvents, SPL-ET becomes more prevalent due to stabilization of the charged intermediates researchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.org.
Thermochemical parameters such as Bond Dissociation Enthalpies (BDE) and Proton Affinities (PA) are critical for understanding the intrinsic reactivity of hydroxyl groups in molecules like this compound, particularly in radical scavenging processes researchgate.netrsc.orgresearchgate.netresearchgate.netrsc.orgresearchgate.net.
Bond Dissociation Enthalpy (BDE): This parameter quantifies the energy required to homolytically cleave an O-H bond. Lower BDE values indicate that the hydrogen atom can be more readily abstracted, suggesting higher antioxidant potential via the HAT mechanism. Calculations for related benzofuran-stilbene hybrid compounds have reported BDE values for specific hydroxyl groups in the range of approximately 76-85 kcal/mol, varying with the specific hydroxyl position and the computational environment (gas phase vs. solvent) researchgate.netrsc.orgrsc.orgresearchgate.net.
Proton Affinity (PA): This value represents the energy change associated with the protonation of a species. In the context of the SPL-ET mechanism, PA is used to evaluate the first step, which involves proton removal. Lower PA values indicate a greater tendency for proton donation. Studies on similar compounds have indicated PA values that are influenced by solvent polarity, with lower values often observed in polar solvents researchgate.netresearchgate.netresearchgate.netresearchgate.net.
Table 1: Representative BDE and PA Values for Related Benzofuran Derivatives
| Parameter | Value (kcal/mol) | Compound Context (Example) | Reference(s) |
| BDE (O-H) | 76.6 - 78.6 | Hydroxyl groups in benzofuran-stilbene hybrids (gas phase) | researchgate.netrsc.orgrsc.org |
| BDE (O-H) | 77.1 - 79.3 | Hydroxyl groups in benzofuran-stilbene hybrids (in solvents like water, methanol (B129727), acetone) | researchgate.netrsc.orgrsc.org |
| PA | 37.4 - 40.8 | Hydroxyl groups in benzofuran-stilbene hybrids (in methanol and water) | researchgate.net |
| BDE (O-H) | 81.8 - 84.8 | Hydroxyl groups in amentoflavone (B1664850) (gas phase) | researchgate.net |
| PA | 29.8 - 33.0 | Hydroxyl groups in amentoflavone (in methanol and water) | researchgate.net |
Note: The values presented are representative from studies on related benzofuran derivatives and are provided to illustrate the typical range and significance of these parameters. Specific values for this compound would require dedicated computational investigation.
Molecular Electrostatic Potential (MEP) maps are visual representations derived from DFT calculations that illustrate the distribution of electron density and electrostatic potential across a molecule's surface researchgate.netphyschemres.orgjournalijar.comjournalirjpac.comnih.gov. Regions of negative potential (typically red in MEP maps) indicate areas rich in electron density, making them susceptible to electrophilic attack, while regions of positive potential (blue areas) suggest electron-deficient sites prone to nucleophilic attack researchgate.netjournalirjpac.comnih.gov. For this compound, MEP analysis would likely highlight the oxygen atoms of the hydroxyl groups and the furan (B31954) ring as potential sites of nucleophilic or electrophilic interaction.
Fukui functions, another set of reactivity descriptors derived from DFT, provide a more quantitative measure of the propensity of specific atomic sites within a molecule to undergo nucleophilic, electrophilic, or radical attack researchgate.netjournalirjpac.com. By analyzing Fukui functions, researchers can precisely predict the most reactive sites for various chemical transformations, complementing the insights gained from MEP analysis.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic perspective on molecular behavior over time, complementing the static snapshots offered by DFT calculations researchgate.netresearchgate.netnaturalproducts.net. MD simulations can be used to study the conformational flexibility of molecules, their interactions with solvent molecules or biological targets, and to explore dynamic processes. In conjunction with quantum chemical calculations, MD simulations can offer a comprehensive understanding of how this compound might behave in complex environments. For instance, MD could be employed to investigate the solvation shell around the molecule, the stability of its various conformations, or its interaction with a protein binding site, providing insights into its potential biological activity or material properties researchgate.netresearchgate.netnaturalproducts.net. While specific MD studies on this compound were not explicitly detailed in the search results, the application of MD to related benzofuran derivatives for studying optoelectronic properties and interactions highlights its utility in exploring the dynamic aspects of such compounds researchgate.netnaturalproducts.net.
Conformational Analysis and Dynamic Stability Studies
Computational methods are essential for understanding the three-dimensional structure and flexibility of molecules like this compound. Conformational analysis aims to identify the most stable spatial arrangements of the molecule, while dynamic stability studies, often employing molecular dynamics (MD) simulations, explore how these conformations evolve over time and their energetic landscape. These studies provide insights into the intrinsic properties of the molecule that can influence its behavior in various environments. For this compound, such investigations would typically involve:
Energy Minimization: Using quantum mechanics (e.g., Density Functional Theory - DFT) or molecular mechanics (MM) force fields to locate low-energy conformers.
Molecular Dynamics Simulations: Simulating the movement of atoms in this compound over picoseconds to nanoseconds to assess the stability of identified conformers, identify accessible conformational states, and analyze the root-mean-square deviation (RMSD) over time.
Analysis of Key Dihedral Angles: Examining the rotational freedom around single bonds to understand the flexibility of the benzofuran ring system and its hydroxyl substituents.
Detailed research findings in this area would typically present data on the relative energies of different conformers, the root-mean-square fluctuation (RMSF) of different atomic groups, and the time evolution of key structural parameters.
Ligand-Protein Interaction Dynamics at a Molecular Level
Understanding how this compound interacts with biological targets, such as proteins, is crucial for elucidating its potential biological roles or designing related therapeutic agents. Computational approaches, including molecular docking and molecular dynamics simulations of ligand-protein complexes, provide a detailed view of these interactions at the atomic level. These studies focus on:
Binding Site Identification: Computational docking algorithms predict potential binding pockets on target proteins where this compound might bind.
Binding Affinity Prediction: Scoring functions in docking software estimate the strength of the interaction, while more advanced methods like MM/PBSA or MM/GBSA can refine these predictions.
Molecular Dynamics of Complexes: Simulating the behavior of this compound bound to a protein over time reveals the stability of the complex, key residue interactions, the role of water molecules in the binding interface, and the dynamic nature of binding, such as induced fit or conformational changes in both the ligand and the protein.
Detailed research findings would typically include binding poses, interaction energies, hydrogen bond analysis, and dynamic properties like the stability of the ligand within the binding site over the simulation trajectory.
Theoretical Spectroscopic Predictions (NMR, UV-Vis, FT-IR)
Theoretical spectroscopy plays a vital role in the characterization and identification of chemical compounds. By employing quantum chemical calculations, researchers can predict spectroscopic properties that can be compared with experimental data. For this compound, these predictions would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating chemical shifts for ¹H and ¹³C nuclei, as well as coupling constants, provides a fingerprint for structural confirmation. Methods like GIAO (Gauge-Independent Atomic Orbital) are commonly used.
UV-Visible (UV-Vis) Spectroscopy: Predicting the wavelengths of maximum absorption (λmax) and molar absorptivities can help in identifying the compound in solution and understanding its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is often applied for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Calculating vibrational frequencies and intensities for characteristic functional groups (e.g., O-H stretching, C=C stretching, C-O stretching) aids in identifying the presence of specific bonds and functional groups.
Detailed research findings would present tables of predicted spectroscopic parameters, often compared with experimental values if available, allowing for validation of computational models and experimental identification.
Structure-Activity Relationship Modeling through Computational Approaches
Structure-Activity Relationship (SAR) modeling aims to establish correlations between the chemical structure of a compound and its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are instrumental in this process. For this compound and its analogs, these methods can:
Identify Key Structural Features: SAR studies can pinpoint which parts of the molecule are critical for its observed activity. This involves calculating various molecular descriptors (e.g., electronic properties, lipophilicity, steric parameters, topological indices).
Develop Predictive Models: QSAR models build mathematical relationships between these descriptors and biological activity, allowing for the prediction of activity for new, unsynthesized compounds.
Design Novel Analogs: By understanding the SAR, researchers can rationally design and synthesize new molecules with improved potency, selectivity, or pharmacokinetic properties.
Detailed research findings in this domain would typically include tables of calculated descriptors, regression coefficients for QSAR models, statistical validation parameters (e.g., R², Q², RMSE), and potentially pharmacophore models illustrating essential features for activity.
Compound List
this compound
Mechanistic Aspects of Biological Interactions of Benzofuran 6,7 Diol and Derivatives
Molecular Mechanisms of Antioxidant Activity
The antioxidant potential of benzofuran (B130515) derivatives is largely attributed to their ability to scavenge free radicals and mitigate oxidative stress, a key factor in numerous pathological conditions.
Radical Scavenging Pathways and Molecular Intermediates
Benzofuran derivatives, especially those bearing hydroxyl groups, can neutralize reactive oxygen species (ROS) and other free radicals through several primary mechanisms. These include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss-Electron Transfer (SPL-ET) researchgate.netresearchgate.netnih.govantiox.org. In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to the radical, forming a stable antioxidant radical researchgate.netresearchgate.netnih.gov. For compounds with hydroxyl groups, such as the core structure of benzofuran-6,7-diol, the O-H bond breakage is a critical step. The resulting phenoxyl radical intermediate can be stabilized through resonance delocalization across the aromatic benzofuran system researchgate.netresearchgate.net. The SET-PT and SPL-ET pathways involve the sequential transfer of an electron and a proton, or a proton followed by an electron, respectively, to neutralize the radical researchgate.netresearchgate.net. The specific pathway favored often depends on the molecular structure and the surrounding environment (e.g., solvent polarity) researchgate.netresearchgate.net.
Influence of Structural Features on Antioxidant Potency
The antioxidant efficacy of benzofuran derivatives is significantly influenced by their structural features. The presence and position of hydroxyl groups are particularly crucial, as they are the primary sites for radical scavenging researchgate.netresearchgate.net. For instance, studies on benzofuran-stilbene hybrids indicate that hydroxyl groups, especially those in specific positions on the benzofuran nucleus or attached phenyl rings, can lower the bond dissociation enthalpy (BDE) and proton affinity (PA) values, thereby enhancing radical scavenging ability researchgate.netresearchgate.net. Planarity of the molecule also plays a role, with more planar structures often exhibiting better antioxidant activity researchgate.netresearchgate.net. Substituents on the benzofuran ring can modulate electronic properties and steric accessibility, further impacting the compound's potency and the preferred radical scavenging mechanism researchgate.netresearchgate.net.
Kinetic Investigations of Radical Quenching
Kinetic studies are essential for understanding the efficiency and speed of radical quenching by antioxidant compounds. While experimental kinetic data for this compound itself are not extensively detailed in the provided search results, theoretical studies using Density Functional Theory (DFT) have elucidated the kinetics for related benzofuran derivatives researchgate.netresearchgate.net. These computational investigations often determine rate constants (K) and Gibbs activation energy (ΔG#) values for reactions with specific radicals like HO• or HOO• researchgate.netresearchgate.net. For example, studies on benzofuran-stilbene hybrids have reported rate constants in the order of 1010 L mol-1 s-1 and low ΔG# values, indicating rapid and efficient radical quenching researchgate.netresearchgate.net. These theoretical insights provide valuable information for designing more potent antioxidant agents based on the benzofuran scaffold.
Enzyme Inhibition Mechanisms: In Vitro Molecular Studies
Benzofuran derivatives have demonstrated inhibitory activity against a range of enzymes, suggesting their potential therapeutic applications in various diseases.
Inhibition of Specific Enzymes (e.g., CYP19 Aromatase, Casein Kinase 2, Urease, HIV-1 Protease, Acetylcholinesterase)
CYP19 Aromatase: Benzofuran derivatives, particularly those substituted with methoxy (B1213986) or hydroxyl groups at the 6-position of the benzofuran ring, have been identified as potent inhibitors of CYP19 aromatase, an enzyme crucial in estrogen biosynthesis researchgate.netnih.gov. These derivatives exhibit inhibitory concentrations (IC50) in the nanomolar to low micromolar range, comparable to or exceeding that of the reference drug arimidex researchgate.netnih.gov. Molecular modeling suggests that the presence of hydrogen donor groups, such as hydroxyls, can enhance binding interactions at the enzyme's active site researchgate.net.
Casein Kinase 2 (CK2): Dibenzofuran-based compounds have emerged as highly effective inhibitors of CK2, a kinase implicated in various cellular processes and diseases, including cancer acs.orgnih.govnih.govrndsystems.commedchemexpress.com. Several synthetic dibenzofuran (B1670420) derivatives have demonstrated potent CK2 inhibition with IC50 values in the low nanomolar range, significantly outperforming other kinase inhibitors acs.orgnih.govnih.govrndsystems.commedchemexpress.com. For example, specific dichloro- and dibromo-substituted dibenzofuran derivatives have shown IC50 values as low as 5.8 nM and 7 nM acs.orgnih.gov.
Urease: Benzofuran-based thiazolidinone analogues have been synthesized and evaluated for their urease inhibitory potential. These compounds exhibit varying degrees of activity, with IC50 values ranging from 1.2 ± 0.01 µM to 23.50 ± 0.70 µM, showing better inhibition than the standard thiourea (B124793) nih.govnih.govresearchgate.net. Specific derivatives, such as compound 1, 3, 5, and 8, displayed significant inhibitory effects with IC50 values below 3 µM nih.govnih.gov.
HIV-1 Protease: Benzofuran derivatives have also been explored for their ability to inhibit HIV-1 protease, a critical enzyme for viral maturation rsc.orgnih.gov. Certain 3-benzoylbenzofuran and pyrazole (B372694) derivatives have shown potent inhibitory activity, with IC50 values in the nanomolar range against multidrug-resistant HIV-1 strains rsc.orgnih.gov.
Acetylcholinesterase (AChE): Various benzofuran derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme targeted for Alzheimer's disease treatment nih.govmdpi.comnih.govnih.gov. Some synthesized benzofuran-based compounds have displayed promising AChE inhibitory activity with IC50 values in the nanomolar range, comparable to the reference drug donepezil (B133215) nih.gov. Other benzofuran derivatives, particularly 2-arylbenzofurans, have shown potent inhibition of AChE and butyrylcholinesterase (BChE), with IC50 values as low as 1.4-3.1 µM for AChE and 2.5-32.8 µM for BChE nih.govmdpi.com.
Molecular Interactions at Enzyme Active Sites and Binding Modes
The mechanism of enzyme inhibition by benzofuran derivatives often involves specific interactions with amino acid residues within the enzyme's active site. Molecular docking and modeling studies are frequently employed to elucidate these binding modes.
For CYP19 Aromatase , molecular modeling studies suggest that substituents on the benzofuran ring, such as hydroxyl groups, can form favorable interactions with the enzyme's active site, potentially mimicking natural substrates researchgate.net.
In the case of CK2 , studies have revealed that dibenzofuran inhibitors can form tight binding interactions. An unexpected π-halogen bond between a chloro substituent on the dibenzofuran scaffold and the gatekeeper amino acid Phe113 has been identified, leading to an inverted binding mode that enhances potency acs.orgnih.gov. This interaction, along with other hydrophobic contacts, contributes to the high affinity of these inhibitors acs.orgnih.govnih.gov.
For Urease , molecular docking studies indicate that benzofuran-based thiazolidinone analogues bind within the active site, with specific substituents on the phenyl ring playing a crucial role in the inhibition nih.govnih.govresearchgate.net. For instance, a 2-chloro-substituted phenyl ring and a 4-isopropyl-substituted benzene (B151609) moiety were found to be essential for potent urease inhibition semanticscholar.org.
Regarding HIV-1 Protease , molecular modeling of inhibitors has provided insights into ligand-binding site interactions, highlighting the importance of hydrogen bonding with the protein backbone and the stereochemistry of substituents for observed potency nih.gov.
For Acetylcholinesterase (AChE) , molecular docking results show that some benzofuran derivatives exhibit binding modes similar to the native ligand donepezil nih.gov. Interactions with catalytic residues, such as Tyr337, are crucial for inhibition, and the presence of specific substituents can influence affinity mdpi.com.
Elucidation of Molecular Pathways Involved in Biological Activity
The biological activities observed for benzofuran diols and their derivatives are mediated through various molecular pathways, often related to their antioxidant, antimicrobial, and anticancer properties.
Antioxidant Mechanisms
Benzofuran diols have demonstrated antioxidant capacity, primarily through their ability to scavenge free radicals. Cyclic voltammetry studies on 5,6-benzofurandiol, for instance, have shown an oxidation potential (Epa = 0.35 V vs. SCE) that aligns with natural antioxidants like quercetin, suggesting its utility in mitigating oxidative stress vulcanchem.com. The presence and positioning of hydroxyl groups on the benzofuran ring are crucial for this radical scavenging activity vulcanchem.com.
Antimicrobial Mechanisms
The antimicrobial potency of benzofuran diols can be linked to their structural features. SAR analyses indicate that diols with adjacent hydroxyl groups, such as in 5,6-benzofurandiol, exhibit enhanced bacterial membrane disruption vulcanchem.com. Research on benzofuran derivatives as antimicrobial agents suggests that the hydroxyl group at the C-6 position of the benzofuran ring is essential for antibacterial activities, while functional groups at the C-3 position play a significant role in determining antibacterial selectivity rsc.org. Furthermore, the combination of benzofuran, pyrazoline, and thiazole (B1198619) moieties has been identified as crucial for potential antimicrobial activity researchgate.net.
Anticancer Mechanisms
Benzofuran derivatives have garnered attention for their potential anticancer properties. Some derivatives have shown cytotoxic activity against various cancer cell lines mdpi.comnih.gov. For example, halogenation of the benzofuran ring, such as the addition of bromine, chlorine, or fluorine atoms, has consistently led to a significant increase in anticancer activities, likely due to the formation of "halogen bonds" that improve binding affinity to biological targets nih.gov. Specific derivatives have also been investigated as dual aromatase and steroid sulfatase inhibitors (DASIs), targeting key enzymes involved in estrogen synthesis in breast cancer rsc.org.
Other Mechanistic Insights
Beyond antioxidant and antimicrobial effects, benzofuran derivatives have been explored for other therapeutic applications. Some compounds have shown potential as inhibitors of HIV, acting as non-nucleotide reverse transcriptase inhibitors, inhibiting HIV entry, or acting as mild inhibitors of HIV-1 protease rsc.org. Additionally, certain benzofuran derivatives have been evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, suggesting potential anti-inflammatory and analgesic mechanisms nih.govmdpi.com.
Structure-Activity Relationship (SAR) Derivation at a Molecular Level
Structure-activity relationship studies are fundamental in understanding how modifications to the benzofuran scaffold influence biological activity. These studies help identify key structural features responsible for potency and selectivity.
General SAR Principles for Benzofuran Derivatives
The benzofuran core, composed of fused benzene and furan (B31954) rings, serves as a versatile scaffold. Introducing substituents at specific positions within this core can lead to new derivatives with unique structural characteristics and enhanced therapeutic value mdpi.com. Earlier SAR studies on benzofuran derivatives found that ester or heterocyclic ring substitutions at the C-2 position were crucial for cytotoxic activity mdpi.com.
SAR in Antimicrobial Activity
For antimicrobial applications, SAR studies have highlighted several key aspects. The presence of a hydroxyl group at the C-6 position of the benzofuran ring is critical for antibacterial efficacy, while modifications at the C-3 position influence antibacterial selectivity rsc.org. Chlorination of the benzofuran ring has been shown to enhance both antibacterial and antifungal potencies in certain triheterocyclic compounds rsc.org. The integration of benzofuran moieties with other heterocyclic systems, such as pyrazoline and thiazole, also contributes positively to antimicrobial activity researchgate.net.
Table 1: Comparative Properties of Benzofuran Diol Isomers vulcanchem.com
| Isomer | Substituent Positions | Molecular Formula | Predicted LogP | Aqueous Solubility (mg/L) |
| 4,7-Benzofurandiol | 4,7 | C₈H₆O₃ | 1.2 | 85 |
| 5,6-Benzofurandiol | 5,6 | C₈H₆O₃ | 0.9 | 120 |
| 2,3-Benzofurandiol | 2,3 | C₈H₆O₃ | 1.5 | 45 |
*Estimated via quantitative structure-activity relationship (QSAR) modeling.
Table 2: Antimicrobial Activity of 5,6-Benzofurandiol Derivatives vulcanchem.com
| Compound Class / Description | Target Organism | MIC (μg/mL) |
| 5,6-Benzofurandiol derivatives (adjacent hydroxyls) | Staphylococcus aureus (ATCC 29213) | 8–16 |
SAR in Anticancer Activity
In the context of anticancer research, SAR studies reveal that halogen substituents on the benzofuran ring significantly enhance cytotoxic activity, with the position of the halogen being a critical determinant nih.gov. For example, a bromine atom at the 3-position of a benzofuran derivative demonstrated potent cytotoxic activity against leukemia cell lines nih.gov.
Table 3: Cytotoxic Activity of Halogenated Benzofuran Derivatives nih.gov
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| Compound 1 (Bromine at 3-position of benzofuran ring) | K562 | 5 | |
| HL60 | 0.1 | ||
| Compound 2 (PLK1 PBD) | PLK1 PBD | 16.4 | |
| Compound 3 (A-549) | A-549 | ND | |
| MCF-7 | ND | ||
| Panc-1 | ND | ||
| HT-29 | ND |
*ND: Not Determined.
SAR in Other Therapeutic Areas
For dual aromatase and steroid sulfatase inhibitors, SAR studies have indicated that the 6-position of the benzofuran scaffold is superior for the attachment of a sulfamate (B1201201) group compared to the 5-benzofuran or 4-phenyl positions rsc.org. Furthermore, chloro and cyano substituents on the benzofuran ring have shown improved inhibitory activity against these enzymes compared to fluoro derivatives rsc.org.
Advanced Spectroscopic and Analytical Characterization for Benzofuran 6,7 Diol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including benzofuran (B130515) derivatives. researchgate.net It provides detailed information about the chemical environment of individual atoms, allowing for the determination of the compound's constitution and stereochemistry.
1D and 2D NMR Techniques for Comprehensive Structural Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals in benzofuran-6,7-diol. emerypharma.com
1D NMR Spectroscopy:
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzofuran ring are characteristic of their electronic environment. The carbons bearing the hydroxyl groups (C-6 and C-7) would exhibit shifts significantly different from the other aromatic carbons.
2D NMR Spectroscopy: 2D NMR techniques are crucial for resolving ambiguities that may arise from 1D spectra, especially in complex molecules. nih.govharvard.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com This is instrumental in establishing the connectivity of the protons on the aromatic and furan (B31954) rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. researchgate.net
| Technique | Information Provided | Application to this compound |
|---|---|---|
| ¹H NMR | Chemical environment, number, and connectivity of protons. | Assigning aromatic, furanic, and hydroxyl protons. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Identifying all carbon atoms, including those bonded to hydroxyl groups. |
| COSY | ¹H-¹H spin-spin coupling correlations. | Establishing proton connectivity within the ring system. |
| HSQC | Direct ¹H-¹³C correlations (one bond). | Assigning carbon signals based on attached protons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirming the overall molecular structure and position of substituents. |
Theoretical NMR Chemical Shift Predictions for Structural Validation
Computational methods are increasingly used to predict NMR chemical shifts, providing a powerful means to validate experimentally determined structures. nmrdb.org Techniques such as Density Functional Theory (DFT) can be employed to calculate the ¹H and ¹³C chemical shifts of a proposed structure. By comparing the calculated chemical shifts with the experimental data, the accuracy of the structural assignment can be confirmed. scielo.br This approach is particularly valuable for distinguishing between isomers, where subtle differences in NMR spectra can be challenging to interpret solely based on empirical data.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy. nih.gov For this compound, HRMS would provide the precise molecular weight, allowing for the determination of its molecular formula.
Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the molecular ion. nih.govlibretexts.orgchemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information for its identification. For benzofuran derivatives, fragmentation often involves cleavage of the furan ring and loss of substituents from the benzene (B151609) ring. nih.govresearchgate.net In the case of this compound, characteristic fragmentation would likely involve the loss of hydroxyl groups and subsequent ring cleavages. The study of these fragmentation pathways helps in the structural characterization of known and novel benzofuran derivatives. nih.gov
GC-MS and LC-MS Methodologies in Research Applications
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate and identify compounds in complex mixtures. nih.govresearchgate.net
GC-MS: This technique is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase their volatility. GC-MS provides both the retention time (from GC) and the mass spectrum (from MS) of the compound, which together offer a high degree of certainty in its identification.
LC-MS: LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds, making it an ideal technique for the direct analysis of this compound without the need for derivatization. The combination of liquid chromatography for separation with high-resolution mass spectrometry for detection allows for the sensitive and specific analysis of benzofuran derivatives in various matrices. nih.gov
| Parameter | Information Obtained from X-ray Crystallography |
|---|---|
| Bond Lengths | Precise distances between bonded atoms. |
| Bond Angles | Angles between adjacent chemical bonds. |
| Torsion Angles | Dihedral angles defining the conformation of the molecule. |
| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular interactions. |
UV-Visible Spectroscopy for Electronic Transitions and Photoreactivity Studies
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. msu.eduuu.nl The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The benzofuran ring system is a chromophore, and the presence of hydroxyl groups as auxochromes on the benzene ring would be expected to influence the wavelength of maximum absorption (λmax). researchgate.net
For this compound, the UV-Vis spectrum would likely exhibit absorption bands corresponding to π → π* transitions within the aromatic system. nist.govvscht.cz The position and intensity of these absorption bands are sensitive to the solvent polarity and pH. The study of the UV-Vis spectrum can provide insights into the electronic structure of the molecule and can be used to investigate its photoreactivity.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, such as stretching and bending. vscht.cz The resulting spectrum, a plot of transmittance or absorbance against wavenumber, reveals the functional groups present. For this compound, the most prominent features are expected to arise from the O-H groups of the diol, the C=C and C-H bonds of the aromatic system, and the C-O-C ether linkage within the furan ring. amazonaws.comucla.edu The hydroxyl groups are anticipated to produce a strong, broad absorption band in the 3550-3200 cm⁻¹ region due to intermolecular hydrogen bonding. libretexts.orgorgchemboulder.com The aromatic C=C stretching vibrations typically appear in the 1625-1430 cm⁻¹ range, while the ether C-O-C stretching of the furan ring would also produce characteristic bands. mdpi.com
Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light, usually from a laser. researchgate.net The resulting energy shifts in the scattered photons correspond to the vibrational energy levels of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing symmetric non-polar bonds and aromatic systems. nih.govnih.gov In the context of this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the aromatic benzofuran backbone. researchgate.net The C=C stretching modes of the aromatic ring are typically strong in Raman spectra. mdpi.com
Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of this compound, allowing for structural confirmation and the study of intermolecular interactions, such as hydrogen bonding.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) | Intensity |
|---|---|---|---|---|
| Phenolic O-H | Stretching (H-bonded) | 3550 - 3200 | Weak | Strong, Broad |
| Aromatic C-H | Stretching | 3100 - 3010 | 3100 - 3010 | Medium to Weak |
| Aromatic C=C | Ring Stretching | 1625 - 1430 | 1625 - 1430 | Medium to Strong |
| Furan Ring C-O-C | Asymmetric Stretching | ~1250 | Weak | Strong |
| Phenolic C-O | Stretching | ~1200 | ~1200 | Strong |
Advanced Chromatographic Separation Techniques in Research Contexts
The isolation, purification, and quantification of this compound from complex mixtures, such as reaction products or natural extracts, rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for the analysis of benzofuran derivatives. nih.govderpharmachemica.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polar, non-volatile compounds like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. derpharmachemica.com This setup allows for the effective separation of hydroxylated aromatic compounds. The mobile phase typically consists of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV-Vis detector, as the benzofuran ring system possesses a strong chromophore.
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), offers high resolution and sensitivity. nih.gov However, the direct analysis of this compound by GC is challenging due to its high polarity and low volatility, stemming from the two hydroxyl groups which can lead to poor peak shape and thermal degradation in the injector and column. To overcome these limitations, derivatization is required to convert the polar -OH groups into less polar, more volatile moieties. researchgate.net Silylation is the most common derivatization strategy, where a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. brjac.com.brresearchgate.net This process significantly increases the volatility and thermal stability of the analyte, enabling its successful separation and analysis by GC-MS. nih.govomicsonline.org
The choice between HPLC and GC-MS depends on the specific research objective, including the sample matrix, required sensitivity, and whether structural information from mass spectrometry is needed.
Table 2: Typical Chromatographic Conditions for the Analysis of Hydroxylated Benzofuran Derivatives
| Technique | Stationary Phase / Column | Mobile Phase / Carrier Gas | Typical Conditions | Detector |
|---|---|---|---|---|
| RP-HPLC | C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm | Gradient of Water (A) and Acetonitrile (B) | Flow Rate: 1.0 mL/min; Temperature: Ambient to 40°C | UV-Vis (e.g., at 280 nm) |
| GC-MS (after Silylation) | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm | Helium | Injector: 250°C; Oven Program: e.g., 70°C hold, ramp to 280°C | Mass Spectrometer (MS) |
Potential Applications of Benzofuran 6,7 Diol in Advanced Materials and Catalysis
Development of Luminescent and Photonic MaterialsBenzofuran-containing molecules have shown promise in the development of luminescent and photonic materials, exhibiting properties such as optical waveguiding and amplified spontaneous emissionrsc.orgresearchgate.net. Research also explores benzofuran (B130515) derivatives as fluorescent sensors and in aggregation-induced emission phenomenaresearchgate.netambeed.com. Specific data or research findings on the development of luminescent or photonic materials utilizing Benzofuran-6,7-diol were not found in the provided snippets.
Compound List
this compound
Benzofuran
Benzofuran-2-yl
Benzofuran-2-pyridyl imines
Benzofuran-2,3-diones
Benzofuran-3,6-diol
1,3-dihydroisobenzofuran-4,6-diol
Benzofuro[2,3-b]benzofuran-2,9-dicarboxylic acid
Benzofuran-5-yl
Conclusion and Future Research Directions
Synthesis of Key Academic Research Findings for Benzofuran-6,7-diol
This compound, with the molecular formula C8H6O3, is a heterocyclic building block that has garnered attention in medicinal chemistry. calpaclab.comscbt.com The core structure consists of a benzene (B151609) ring fused to a furan (B31954) ring, with hydroxyl groups attached at the 6 and 7 positions. vulcanchem.com This dihydroxylated nature imparts specific chemical properties and potential biological activities.
Research into benzofuran (B130515) derivatives has uncovered a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai While specific studies on this compound are not extensively detailed in the provided results, the broader family of dihydroxylated benzofurans serves as a crucial substructure in bioactive natural products. For instance, Yuccaol C, which contains a 6,7-dihydroxy-2,3-dihydrobenzofuran (B1629221) moiety, exhibits potent antioxidant and anti-inflammatory properties. vulcanchem.com The presence of hydroxyl groups on the benzofuran ring is often associated with antioxidant activity, as they can scavenge free radicals. ontosight.ai
The synthesis of benzofuran derivatives is a well-explored area of organic chemistry. rsc.orglbp.world Modern synthetic methodologies for related compounds like 6,7-dihydroxy-2,3-dihydrobenzofuran emphasize green chemistry principles, employing transition metal-free protocols such as Brønsted acid-catalyzed cyclizations and visible light-induced radical cascades to achieve high yields and enantioselectivity. vulcanchem.com These advanced synthetic routes provide a foundation for producing this compound and its derivatives for further investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H6O3 | calpaclab.comscbt.comlookchem.com |
| Molecular Weight | 150.13 g/mol | calpaclab.comscbt.com |
| CAS Number | 89939-91-3 | calpaclab.comlookchem.com |
Identification of Unexplored Research Avenues and Methodological Challenges
Despite the foundational knowledge of benzofurans, several research avenues for this compound remain largely unexplored. A significant gap exists in the specific biological evaluation of this compound. While the general class of benzofurans is known for its bioactivity, detailed in vitro and in vivo studies to elucidate the specific antioxidant, anti-inflammatory, antimicrobial, and anticancer potential of this compound are lacking. ontosight.aiontosight.ai
Methodological challenges in the study of dihydroxylated benzofurans include their potential for oxidation, given the presence of the catechol-like diol system. vulcanchem.com This necessitates careful handling and storage to prevent degradation and ensure the reliability of experimental results. lookchem.com Furthermore, developing stereoselective synthetic methods to access specific isomers of substituted this compound derivatives is crucial for structure-activity relationship (SAR) studies. rsc.org Understanding how the precise positioning of the hydroxyl groups and other substituents influences biological activity is a key challenge that requires systematic investigation. rsc.org
Another area requiring more research is the metabolic fate of this compound. Studies on the hydrodeoxygenation of benzofuran suggest that it can be converted to other compounds under certain conditions, which could influence its in vivo activity and potential toxicity. researchgate.net Investigating the metabolic pathways of this compound is essential for any future therapeutic development.
Prospects for Future Academic and Industrial Research on Dihydroxylated Benzofurans
The future of research on dihydroxylated benzofurans, including this compound, appears promising in both academic and industrial settings. The benzofuran scaffold is considered a "privileged structure" in drug discovery due to its wide array of biological activities. rsc.orgresearchgate.net
Future academic research should focus on:
Comprehensive Biological Screening: Systematically evaluating this compound and its novel derivatives for a wide range of biological activities, including their potential as neuroprotective agents, given that some benzofuran derivatives show promise in this area.
Mechanism of Action Studies: Once biological activity is identified, detailed studies are needed to understand the molecular mechanisms by which these compounds exert their effects. This includes identifying protein targets and signaling pathways.
Advanced Synthetic Strategies: Developing more efficient, sustainable, and stereoselective synthetic routes to create a diverse library of dihydroxylated benzofuran derivatives for SAR studies. mdpi.com This will enable the fine-tuning of their biological activities.
Computational Modeling: Utilizing computational tools to predict the biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives to guide synthetic efforts.
From an industrial perspective, future research could be directed towards:
Drug Development: Identifying lead compounds from the dihydroxylated benzofuran class for development into new therapeutic agents, particularly in the areas of cancer, inflammation, and infectious diseases. nih.govmdpi.com The structural similarity to known bioactive natural products makes them attractive starting points. researchgate.net
Agrochemicals: Exploring the potential of dihydroxylated benzofurans as novel pesticides or herbicides, as benzofuran derivatives have shown activity in this sector. rsc.org
Materials Science: Investigating the use of these compounds as building blocks for new polymers or functional materials, leveraging the reactivity of the hydroxyl groups.
The continued exploration of dihydroxylated benzofurans holds significant potential for the discovery of new molecules with valuable biological and material properties. bepls.com A collaborative effort between academia and industry will be crucial to translate fundamental research findings into practical applications.
Q & A
Q. What are the key physicochemical properties of Benzofuran-6,7-diol relevant to experimental design?
this compound (CAS 89939-91-3) has a molecular formula of C₈H₆O₃ and a molecular weight of 150.13 g/mol. Key properties include a density of 1.454 g/cm³, a boiling point of 310.3°C at 760 mmHg, and a flash point of 141.5°C. These parameters are critical for solvent selection, reaction temperature optimization, and safety protocols. Characterization typically employs techniques such as NMR (for structural confirmation) and mass spectrometry (for molecular weight validation) .
Q. What synthetic routes are available for this compound and its derivatives?
Common synthetic strategies involve multi-step organic reactions, such as:
- Acetylation : Using Ac₂O, Et₃N, and DMAP in CH₂Cl₂ to protect hydroxyl groups.
- Halogenation : ClCH₂COCl with AlCl₃ under reflux for introducing functional groups.
- Reductive amination : NaOAc in MeOH for amine coupling. These methods, adapted from benzofuran derivative syntheses, require rigorous purification (e.g., column chromatography) and validation via spectroscopic techniques .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with high regioselectivity?
Regioselectivity can be enhanced by:
- Catalyst screening : Lewis acids (e.g., AlCl₃) or organocatalysts to direct substituent placement.
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) may favor specific intermediates.
- Temperature gradients : Stepwise heating (e.g., toluene at 110°C) to stabilize transition states. Reaction progress should be monitored via TLC or HPLC to identify optimal conditions .
Q. What analytical techniques are most effective in resolving structural ambiguities in this compound derivatives?
- 1H/13C NMR : Distinguishes regioisomers via coupling constants and chemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas with <5 ppm accuracy.
- X-ray crystallography : Resolves absolute configurations for crystalline derivatives. Comparative analysis with reference spectra (e.g., NIST databases) is recommended .
Q. How do structural modifications at specific positions of this compound influence its biological activity?
- C-6/C-7 hydroxyl groups : Critical for hydrogen bonding with biological targets (e.g., enzymes). Methylation or acetylation here reduces polarity and may alter bioavailability.
- Substituents on the benzofuran core : Electron-withdrawing groups (e.g., halogens) enhance stability, while electron-donating groups (e.g., methoxy) modulate reactivity. Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) are essential to validate hypotheses .
Q. What strategies are recommended for addressing contradictory data in the pharmacological evaluation of this compound analogs?
- Orthogonal assays : Cross-validate results using disparate methods (e.g., ELISA and SPR for binding affinity).
- Dose-response studies : Identify non-linear effects or off-target interactions.
- Meta-analysis : Compare data across studies to isolate variables (e.g., cell line variability, solvent artifacts). Transparency in reporting experimental conditions (e.g., purity ≥95%) is critical .
Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?
- DFT calculations : Predict thermodynamic favorability of intermediates (e.g., enolates) and transition states.
- Molecular docking : Screen derivative libraries against protein targets (e.g., kinases) to prioritize synthesis.
- Machine learning : Train models on reaction databases (e.g., Reaxys) to forecast yields under untested conditions. Experimental validation via small-scale trials is advised before scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
